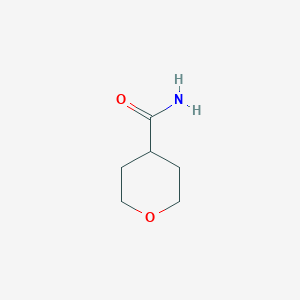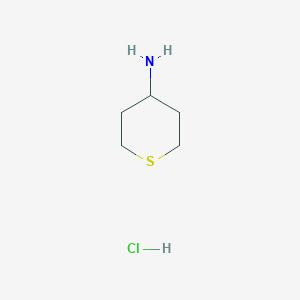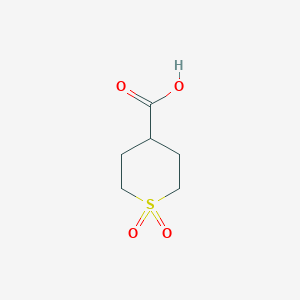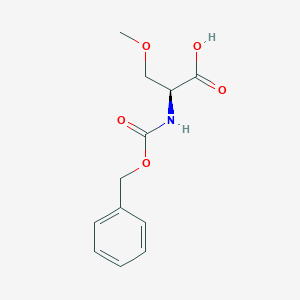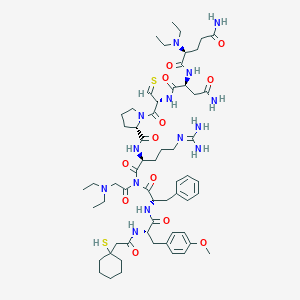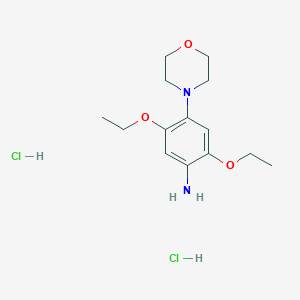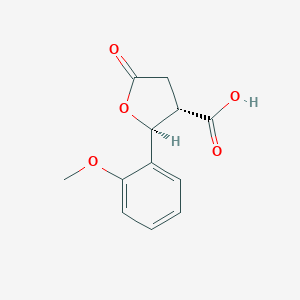
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, is a derivative of 5-oxotetrahydrofuran-3-carboxylic acid with a methoxyphenyl group at the 2-position. This structure is related to the compounds discussed in the provided papers, which focus on the synthesis and structural characterization of similar furanoid compounds and their derivatives.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the asymmetric synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids is achieved through the oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, with the enantioselectivity of the process being influenced by the substituents on the phenyl ring . Although the specific synthesis of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of furanoid compounds can be complex due to the presence of different substituents and stereochemistry. The synthesis and structural characterization of homochiral homo-oligomers of cis-/trans-furanoid-β-amino acids with a γ-methoxy group have been reported, indicating that the methoxy group acts as a spectator substituent and does not significantly alter the secondary structure of the oligomers . This suggests that the methoxyphenyl group in the compound of interest may not significantly alter the core structure of the tetrahydrofuran ring.
Chemical Reactions Analysis
The chemical reactions of furanoid compounds can vary widely depending on the substituents present. The provided papers do not directly address the chemical reactions of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, but they do provide insights into the reactivity of structurally related compounds. For example, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid and its subsequent transformation into different derivatives demonstrates the potential
Applications De Recherche Scientifique
Biomass Conversion and Sustainable Materials
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, though not directly mentioned, relates to the broader category of furan derivatives which are pivotal in converting plant biomass into valuable chemical precursors. An important derivative, 5-Hydroxymethylfurfural (HMF), exemplifies the potential of biomass-derived chemicals for replacing non-renewable hydrocarbon sources in producing polymers, fuels, and various functional materials. HMF and its derivatives, including carboxylic acids, are key to developing sustainable materials and chemicals, signifying a shift towards green chemistry and the utilization of renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).
Bioactive Compounds and Pharmacological Potentials
The exploration of carboxylic acids, such as trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, extends into pharmacology, where similar compounds exhibit anti-cancer and anti-inflammatory properties. For instance, 4′-Geranyloxyferulic acid, a carboxylic acid derivative, has shown promise as an anti-inflammatory and anti-tumor agent, highlighting the pharmacological potential of carboxylic acids derived from natural sources. Such compounds contribute to cancer prevention and exhibit protective effects against tumor growth, emphasizing the importance of carboxylic acids in medicinal chemistry (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Environmental and Industrial Applications
Carboxylic acids are also instrumental in environmental and industrial applications. The study of biocatalyst inhibition by carboxylic acids offers insights into producing bio-renewable fuels and chemicals through microbial fermentation processes. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for engineering robust microbial strains for industrial bioproduction, showcasing the environmental significance of carboxylic acids in biotechnological advancements (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The safety and hazards associated with a compound also depend on its specific properties. For example, some carboxylic acids can be corrosive, and ethers can be highly flammable6.
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have medicinal properties, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects4.
Please note that this is a very general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information would be needed.
Propriétés
IUPAC Name |
(2S,3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)/t8-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMNYYZCVYAOOF-GZMMTYOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2[C@H](CC(=O)O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


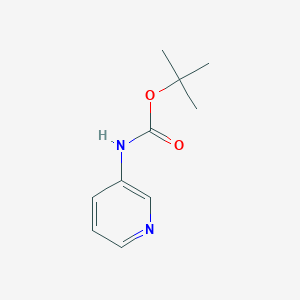
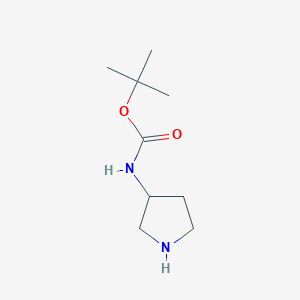
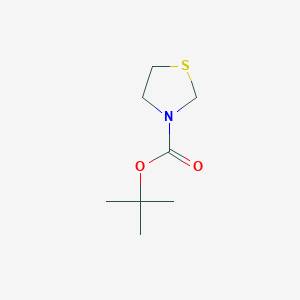
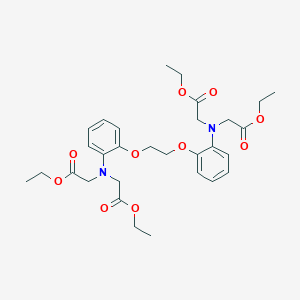
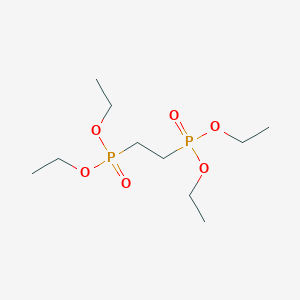
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)
